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Compound of Interest

Compound Name: MB076

Cat. No.: B12384461

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of MB076, a

novel therapeutic agent. The document outlines its mechanism of action, summarizes key

quantitative data from inhibitory assays, details relevant experimental protocols, and visualizes

its operational framework.

Introduction to MB076
MB076 is a novel, heterocyclic triazole-based boronic acid transition state inhibitor.[1][2][3][4][5]

It has been synthesized to effectively target and inhibit Class C Acinetobacter-derived

cephalosporinases (ADCs), which are β-lactamase enzymes responsible for conferring

antibiotic resistance in the multidrug-resistant pathogen Acinetobacter baumannii.[2][4][5] By

inhibiting these enzymes, MB076 restores the efficacy of cephalosporin antibiotics.[1][2][3][4][5]

Notably, it has demonstrated improved stability in human plasma, a critical characteristic for

therapeutic candidates.[1][2][3]
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A. baumannii develops resistance to β-lactam antibiotics, such as cephalosporins, primarily

through the expression of β-lactamase enzymes like ADCs. These enzymes hydrolyze the

amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its target, the

penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

MB076 functions as a transition state inhibitor. It binds tightly to the active site of the ADC β-

lactamase, mimicking the tetrahedral transition state of the natural substrate hydrolysis. This

stable complex effectively sequesters the enzyme, preventing it from inactivating cephalosporin

antibiotics. As a result, the antibiotic remains active and can effectively inhibit bacterial cell wall

synthesis, leading to bacterial cell death. MB076 has been shown to act synergistically with

multiple cephalosporins.[1][2][3][4][5]
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Diagram 1: Mechanism of Action of MB076 in Overcoming ADC-Mediated Resistance.
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Quantitative Inhibitory Activity
MB076 has been demonstrated to be a potent inhibitor of various ADC β-lactamase variants,

with inhibition constant (Ki) values consistently below 1 μM.[1][2][3][4][5] The synergistic effect

of MB076 with cephalosporins has been quantified through antimicrobial susceptibility testing,

which measures the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial

growth.

Table 1: Inhibition Constants (Ki) of MB076 against ADC
Variants

ADC Variant Ki of MB076 (nM)

ADC-7 < 1000

ADC-30 < 1000

ADC-33 < 1000

ADC-162 < 1000

ADC-212 < 1000

ADC-219 < 1000

Additional Variant < 1000

(Note: The primary literature states Ki values

are <1 μM for all seven tested variants; specific

nM values for each variant with MB076 are not

fully detailed in the provided search results but

are noted to be similar to a comparator

compound, S02030, with ADC-30 having the

highest affinity for both.[2][4])

Table 2: Antimicrobial Susceptibility Testing (MIC in
mg/L) with MB076

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12384461/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.medchemexpress.com/mb076.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://iris.unimore.it/handle/11380/1321687
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00144
https://pubmed.ncbi.nlm.nih.gov/37358467/
https://www.benchchem.com/product/b12384461/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/product/b12384461/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00144
https://www.benchchem.com/product/b12384461/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ADC Variant
Expressed in
E. coli

Ceftazidime
(CAZ) Alone

CAZ + MB076
Cefotaxime
(CTX) Alone

CTX + MB076

ADC-7 64 4 64 1

ADC-30 128 2 64 2

ADC-33 2048 16 128 1

ADC-212 - 16-64 (range) - 16

ADC-219 - 16-64 (range) - -

(Note: Data

extracted from

the referenced

publication.[4]

The addition of

MB076

significantly

lowers the MIC,

indicating a

restoration of

antibiotic

susceptibility.[4])

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

inhibitory activity of MB076.

Inhibition Kinetics Assay
This protocol is used to determine the inhibition constant (Ki) of MB076 against ADC β-

lactamase variants.

Enzyme Preparation: Purify ADC β-lactamase variants from recombinant E. coli expression

systems.
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Assay Buffer: Prepare a suitable buffer, typically phosphate-buffered saline (PBS) or similar,

at a physiological pH.

Substrate: Use a chromogenic cephalosporin substrate, such as nitrocefin, which changes

color upon hydrolysis by the β-lactamase.

Inhibitor Preparation: Prepare a stock solution of MB076 in a suitable solvent (e.g., DMSO)

and create serial dilutions.

Assay Procedure:

Add the purified ADC enzyme to the assay buffer in a 96-well plate.

Add varying concentrations of the inhibitor, MB076.

Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

Initiate the reaction by adding the nitrocefin substrate.

Monitor the rate of hydrolysis by measuring the change in absorbance over time using a

spectrophotometer.

Data Analysis: Determine the initial velocity (V0) for each reaction. The Ki value is then

calculated by fitting the data to appropriate enzyme inhibition models (e.g., competitive

inhibition).
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Diagram 2: Experimental Workflow for Determining the Ki of MB076.

Antimicrobial Susceptibility Testing (AST)
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This protocol determines the Minimum Inhibitory Concentration (MIC) of cephalosporins in the

presence and absence of MB076.

Bacterial Strains: Use E. coli strains engineered to express specific ADC β-lactamase

variants.

Growth Medium: Prepare Mueller-Hinton broth or agar, the standard medium for

susceptibility testing.

Inoculum Preparation: Grow bacterial strains to a standardized density (e.g., 0.5 McFarland

standard).

Antibiotic & Inhibitor Preparation:

Prepare serial dilutions of cephalosporins (e.g., ceftazidime, cefotaxime).

For the combination test, add a fixed, sub-inhibitory concentration of MB076 to each

antibiotic dilution.

Assay Procedure (Broth Microdilution):

Inoculate the prepared antibiotic dilutions (with and without MB076) with the bacterial

suspension in a 96-well plate.

Incubate the plates at 37°C for 18-24 hours.

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic that visibly

inhibits bacterial growth. A significant reduction in the MIC in the presence of MB076
indicates synergistic activity.

Conclusion
MB076 is a potent boronic acid inhibitor of Class C ADC β-lactamases, a key driver of antibiotic

resistance in Acinetobacter baumannii. Through its mechanism as a transition state inhibitor, it

effectively restores the activity of cephalosporin antibiotics. The quantitative data from both

enzymatic and cell-based assays confirm its efficacy and synergistic potential, positioning

MB076 as a promising candidate for further development in the fight against multidrug-resistant

bacterial infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12384461?utm_src=pdf-custom-synthesis#bc-rfq
https://www.medchemexpress.com/mb076.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10350917/
https://iris.unimore.it/handle/11380/1321687
https://iris.unimore.it/handle/11380/1321687
https://iris.unimore.it/handle/11380/1321687
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00144
https://pubmed.ncbi.nlm.nih.gov/37358467/
https://pubmed.ncbi.nlm.nih.gov/37358467/
https://pubmed.ncbi.nlm.nih.gov/37358467/
https://www.benchchem.com/product/b12384461/docs#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/product/b12384461/docs#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/product/b12384461/docs#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/product/b12384461/docs#an-in-depth-technical-guide-to-the-inhibitory-activity-of-mb076
https://www.benchchem.com/product/b12384461?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384461?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

